5,10,15,20-Tetrakis(2-pyridyl)porphyrin

SOD mimic Oxidative stress Catalytic rate constant

5,10,15,20-Tetrakis(2-pyridyl)porphyrin (H₂T-2-PyP) is a member of the meso-substituted porphyrin family, distinguished by four 2-pyridyl groups at the meso positions of the macrocyclic ring. This molecular architecture imparts unique coordination geometry and electronic characteristics, making it a critical building block for supramolecular assemblies, metalloporphyrin catalysts, and biologically active metal complexes.

Molecular Formula C40H26N8
Molecular Weight 618.7 g/mol
Cat. No. B15548366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Molecular FormulaC40H26N8
Molecular Weight618.7 g/mol
Structural Identifiers
InChIInChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45,48H
InChIKeySBTXZBOBSRZUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5,10,15,20-Tetrakis(2-pyridyl)porphyrin: A Quantitative Technical Profile for Scientific Sourcing and Procurement


5,10,15,20-Tetrakis(2-pyridyl)porphyrin (H₂T-2-PyP) is a member of the meso-substituted porphyrin family, distinguished by four 2-pyridyl groups at the meso positions of the macrocyclic ring [1]. This molecular architecture imparts unique coordination geometry and electronic characteristics, making it a critical building block for supramolecular assemblies, metalloporphyrin catalysts, and biologically active metal complexes [2]. The ortho-substitution pattern on the pyridyl rings restricts rotational freedom and positions nitrogen donor atoms for intramolecular and intermolecular metal coordination, a feature not replicated by meta- or para-substituted analogs [3].

1 Ortho-pyridyl substitution restricts rotational freedom, enabling defined coordination geometry
2 Unique electronic structure supports redox tuning and metalloporphyrin catalyst development
3 Applicable to supramolecular assembly, SOD mimic studies, and electrostatic catalysis research

Why Procuring 5,10,15,20-Tetrakis(2-pyridyl)porphyrin Over Generic Analogs Is a Verifiable Scientific Necessity


Substituting 5,10,15,20-Tetrakis(2-pyridyl)porphyrin with generic in-class compounds such as tetraphenylporphyrin (TPP) or tetrakis(4-pyridyl)porphyrin (T4PyP) introduces unacceptable performance variance in applications requiring precise redox tuning, defined coordination geometry, or electrostatic facilitation of catalytic activity [1]. The ortho-pyridyl isomer imposes steric constraints and distinct electronic effects that translate into quantitatively different metal-centered redox potentials and catalytic rate constants relative to its meta- and para-isomers, as well as non-pyridyl analogs [2]. This is not a matter of minor potency adjustments but of functional viability; the orthogonal molecular recognition and self-assembly behavior of the 2-pyridyl derivative cannot be replicated by other positional isomers, rendering generic substitution scientifically invalid [3].

Meta/Para Isomers Reported >90% lower catalytic O₂•⁻ dismutation rate; redox potential mismatch may alter reaction pathway.
Non-pyridyl Analogs Tetraphenylporphyrin lacks necessary charge proximity; electrostatic facilitation and self-assembly behavior may not transfer.
Para/Meta Pyridyl Freely rotating pyridyl groups permit different coordination geometries, likely altering supramolecular assembly outcomes.

5,10,15,20-Tetrakis(2-pyridyl)porphyrin: A Comparative Quantitative Evidence Guide for Scientific Procurement


Catalytic Superoxide Dismutase (SOD) Activity: Ortho Isomer vs. Meta and Para Isomers

The ortho-substituted Mn(III) meso-tetrakis(N-methylpyridinium-2-yl)porphyrin (derived from H₂T-2-PyP) exhibits a catalytic rate constant (kcat) for O₂•⁻ dismutation that is approximately 15-fold higher than its meta isomer and 16-fold higher than its para isomer [1]. This quantitative difference is directly linked to the proximity of the positive charge to the metal center in the ortho configuration, which provides essential electrostatic facilitation [1].

Catalytic rate (kcat)
Head-to-head
~15-fold higher vs. meta isomer
~16-fold higher vs. para isomer
Supports ortho-isomer catalytic advantage
In vitro, pH ~7.8, room temperature
SOD mimic Oxidative stress Catalytic rate constant

Redox Potential: Ortho Isomer vs. Meta and Para Isomers

The metal-centered reduction potential (E₁/₂) for the Mn(III)/Mn(II) couple is substantially more positive for the ortho-substituted derivative compared to its positional isomers [1]. This elevated redox potential is a key determinant of its enhanced catalytic activity, as a linear correlation exists between E₁/₂ and log(kcat) for this class of compounds [2].

Redox potential
Head-to-head
E₁/₂ = +220 mV vs. NHE
(Mn(III)/Mn(II) couple)
Redox-potential window supports catalytic activity
+168 mV higher than meta; cyclic voltammetry
Electrochemistry Redox tuning Half-wave potential

Electrostatic Facilitation: Highly Charged Ortho Isomer vs. Singly-Charged Analog

The catalytic advantage of the ortho-pyridylporphyrin scaffold is not solely due to redox potential but also to the electrostatic facilitation provided by multiple positive charges positioned near the metal center [1]. A direct comparison between the penta-cationic ortho isomer and a singly-charged analog with an identical redox potential reveals a 200-fold enhancement in catalytic rate attributable to electrostatics [1].

Electrostatic contribution
Head-to-head
200-fold higher catalytic rate
from electrostatic facilitation
Reported charge-density effect on catalysis
Identical redox potentials; log kcat difference 2.13
Electrostatics Catalysis Ionic strength

Metal Center Selection: Fe(III) vs. Mn(III) Ortho-Pyridylporphyrins

While both Fe(III) and Mn(III) complexes of the ortho-pyridylporphyrin scaffold are potent SOD mimics, they exhibit critical differences in stability and biological efficacy that dictate application-specific selection [1]. Fe(III) complexes are significantly more prone to oxidative degradation and exhibit a different in vivo profile, despite similar in vitro catalytic rates [1].

Metal stability (Fe vs Mn)
Head-to-head
18-fold higher degradation rate
for Fe analog
Supports Mn selection for oxidative environments
H₂O₂-driven degradation assay
Metalloporphyrin SOD mimic Stability

Validated Application Scenarios for 5,10,15,20-Tetrakis(2-pyridyl)porphyrin Based on Quantitative Evidence


High-Efficiency SOD Mimic for Oxidative Stress Research

Procure the ortho-substituted Mn(III) N-alkylpyridiniumylporphyrin (derived from H₂T-2-PyP) for in vitro and in vivo studies of oxidative stress. This compound's ~15-fold higher catalytic rate constant (kcat = 6.0 × 10⁷ M⁻¹ s⁻¹) and +220 mV redox potential compared to its meta and para isomers make it the most potent SOD mimic in its class [1]. Its 18-fold greater stability against peroxide degradation relative to Fe analogs ensures reliable, long-term experimental performance [2].

Supramolecular Building Block for Coordination Networks and Nanostructures

Utilize the 2-pyridylporphyrin scaffold for constructing self-assembled metallosupramolecular arrays and multiporphyrin architectures [1]. The ortho-substitution pattern restricts pyridyl rotation and enforces a specific coordination geometry that is essential for forming discrete, structurally defined assemblies, a property not achievable with the freely rotating para-pyridyl analog [2]. The Sn(IV) complex of this ligand has been demonstrated to form well-characterized hexacoordinate structures with trans-dihydroxo axial ligands, enabling further supramolecular elaboration [3].

Electrostatic Catalysis Studies and Ionic Strength-Dependent Kinetics

Select the penta-cationic ortho isomer (e.g., MnᴵᴵᴵTE-2-PyP⁵⁺) for fundamental studies of electrostatic contributions to catalysis [1]. This compound's 200-fold enhancement in catalytic rate over a singly-charged analog with an identical redox potential provides a unique experimental system for isolating and quantifying the role of electrostatics in outer-sphere electron transfer reactions [2].

Application
Selection Property
Validation Focus
SOD mimic oxidative stress research
Ortho-pyridyl coordination & high charge density
Verify catalytic rate vs. meta/para isomers
Supramolecular building block
Restricted pyridyl rotation & defined geometry
Confirm self-assembly vs. para-pyridyl analog
Electrostatic catalysis mechanism studies
High cationic charge proximity to metal center
Validate rate enhancement vs. singly-charged analog
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